

# A Comparative Analysis of Triphenylsulfonium Hexafluoroantimonate in EUV vs. DUV Lithography

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## Compound of Interest

Compound Name: *Triphenylsulfonium hexafluoroantimonate*

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**Triphenylsulfonium hexafluoroantimonate** (TPS-SbF<sub>6</sub>) is a widely utilized photoacid generator (PAG) in chemically amplified resists (CARs) for photolithography. Its performance, however, exhibits significant differences when employed in Extreme Ultraviolet (EUV) and Deep Ultraviolet (DUV) lithography, owing to the distinct photoacid generation mechanisms at these exposure wavelengths. This guide provides a comprehensive comparison of TPS-SbF<sub>6</sub> performance in EUV versus DUV lithography, supported by experimental data and detailed protocols.

## Key Performance Metrics: A Comparative Overview

While a direct, side-by-side quantitative comparison of a single resist formulation containing **triphenylsulfonium hexafluoroantimonate** under both EUV and DUV exposure is not readily available in published literature, we can infer its performance based on studies of closely related triphenylsulfonium salts, such as triphenylsulfonium triflate (TPS-Tf). The following table summarizes typical performance metrics.

Performance Metric	EUV Lithography (13.5 nm)	DUV Lithography (193 nm/248 nm)
Sensitivity (Dose-to-Size)	Typically higher (e.g., 10-50 mJ/cm <sup>2</sup> )	Typically lower (e.g., 20-100 mJ/cm <sup>2</sup> )
Resolution	Capable of sub-20 nm features	Limited to ~30-50 nm features
Line Edge Roughness (LER)	Generally higher, a significant challenge	Generally lower and more controlled

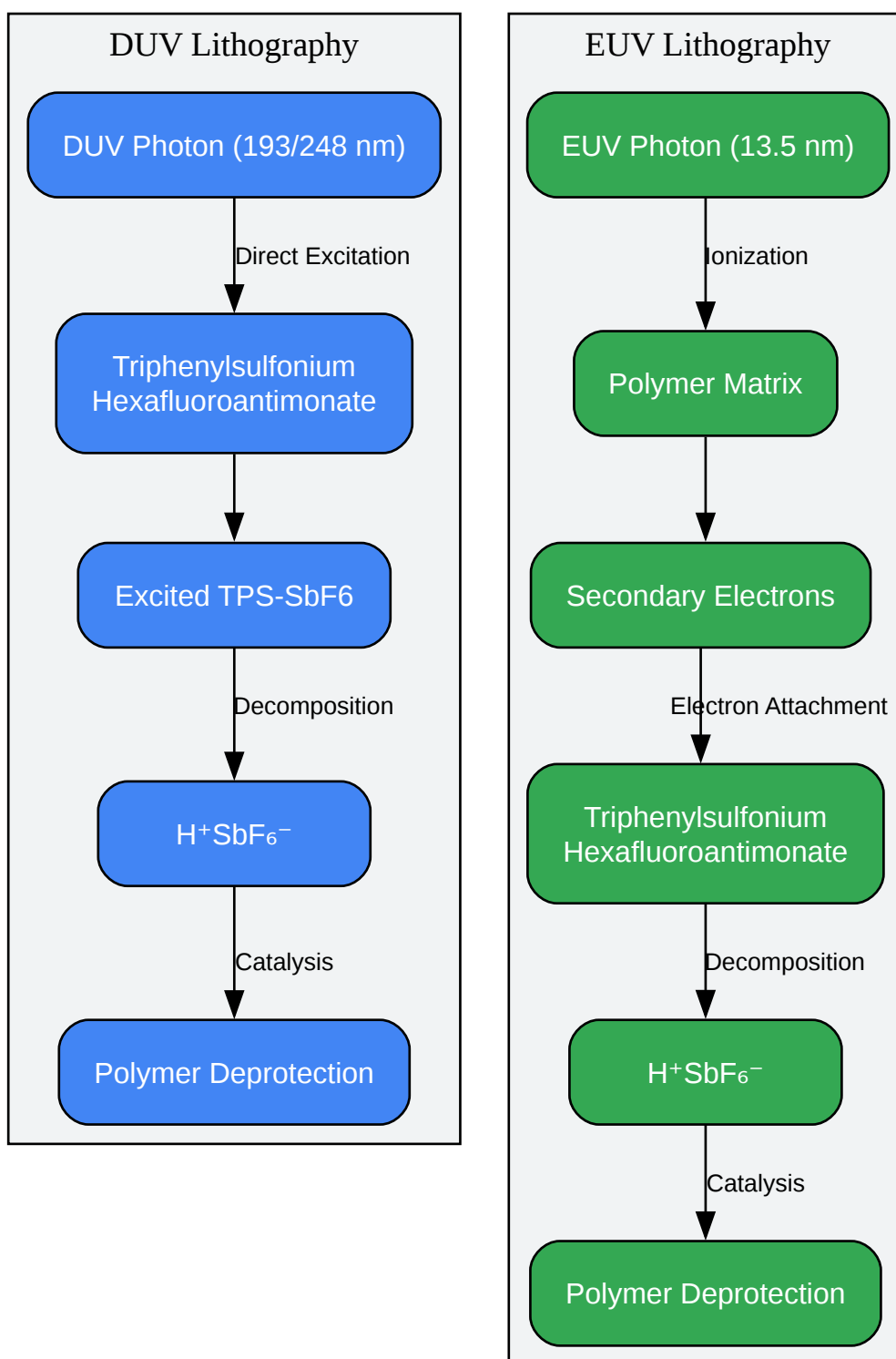
Note: The values presented are indicative and can vary significantly based on the complete photoresist formulation, processing conditions, and exposure tool characteristics. The data for EUV is often based on triphenylsulfonium triflate as a close analog to the hexafluoroantimonate salt.

## Unraveling the Mechanistic Differences in Photoacid Generation

The fundamental disparity in the performance of **triphenylsulfonium hexafluoroantimonate** between EUV and DUV lithography stems from the distinct mechanisms of photoacid generation.

In DUV lithography, the energy of the photons (e.g., 6.4 eV for 193 nm) is directly absorbed by the triphenylsulfonium cation of the PAG. This direct excitation leads to a photochemical reaction, resulting in the cleavage of a sulfur-carbon bond and the eventual generation of a strong Brønsted acid (HSbF<sub>6</sub>).

In contrast, EUV lithography utilizes significantly higher energy photons (92 eV for 13.5 nm). These high-energy photons do not primarily interact with the PAG directly. Instead, they are absorbed by the polymer matrix of the photoresist, leading to the generation of photoelectrons and a cascade of secondary electrons with lower kinetic energies.<sup>[1][2]</sup> These secondary electrons then interact with the triphenylsulfonium cation, inducing its decomposition and subsequent acid generation. This indirect mechanism is a key factor influencing the stochastic nature of EUV patterning and contributes to challenges such as increased line edge roughness.<sup>[1][2]</sup>



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Caption: Photoacid generation pathways in DUV and EUV lithography.

# Experimental Protocols for Performance Evaluation

Standardized experimental protocols are crucial for the accurate assessment and comparison of photoresist performance. Below are typical methodologies for evaluating resists containing **triphenylsulfonium hexafluoroantimonate** in both EUV and DUV lithography.

## I. Resist Formulation

- **Polymer:** A chemically amplified resist polymer, such as a derivative of poly(hydroxystyrene) (PHS) or a methacrylate-based terpolymer, is dissolved in a suitable casting solvent (e.g., propylene glycol monomethyl ether acetate - PGMEA).
- **PAG Loading:** **Triphenylsulfonium hexafluoroantimonate** is added to the polymer solution at a specific weight percentage (e.g., 5-15 wt% relative to the polymer).
- **Quencher (Optional):** A base quencher, such as a tertiary amine, may be added to control acid diffusion and improve resolution.
- **Filtration:** The final solution is filtered through a fine-pored filter (e.g., 0.2  $\mu\text{m}$ ) to remove any particulate matter.

## II. Wafer Processing Workflow

The following diagram illustrates a typical workflow for processing wafers coated with the photoresist for both EUV and DUV lithography.



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Caption: A standard workflow for photolithography processing.

## III. Key Experimental Steps and Parameters

- **Substrate Preparation:** Silicon wafers are typically primed with an adhesion promoter like hexamethyldisilazane (HMDS).
- **Spin Coating:** The photoresist solution is dispensed onto the wafer and spun at a specific speed to achieve a target film thickness (e.g., 30-100 nm for EUV, 100-500 nm for DUV).
- **Soft Bake (Post-Apply Bake):** The coated wafer is baked on a hotplate (e.g., 90-130 °C for 60-90 seconds) to remove the casting solvent.
- **Exposure:**
  - **EUV:** Wafers are exposed using an EUV scanner (13.5 nm wavelength) with varying doses to determine the dose-to-size (sensitivity).
  - **DUV:** Wafers are exposed using a DUV scanner or stepper (e.g., 193 nm or 248 nm) with a range of exposure energies.
- **Post-Exposure Bake (PEB):** The exposed wafer is baked again (e.g., 90-130 °C for 60-90 seconds) to catalyze the deprotection reaction initiated by the photo-generated acid. This step is critical for chemical amplification.
- **Development:** The wafer is treated with a developer solution, typically a tetramethylammonium hydroxide (TMAH) based aqueous solution (e.g., 0.26N TMAH), to dissolve the exposed (for positive-tone resists) or unexposed (for negative-tone resists) regions.
- **Rinse and Dry:** The developed wafer is rinsed with deionized water and dried with nitrogen.
- **Inspection:** The patterned features are inspected using a scanning electron microscope (SEM) to measure critical dimensions (CD), resolution, and line edge roughness (LER).

## Alternative Photoacid Generators

While **triphenylsulfonium hexafluoroantimonate** is a workhorse PAG, several alternatives are being explored to address the challenges of next-generation lithography, particularly for EUV. These include:

- **Other Onium Salts:** Di- and tri-aryliodonium salts are also used.

- Non-ionic PAGs: These are being investigated to potentially reduce acid diffusion and improve resolution.
- Polymer-bound PAGs: Covalently attaching the PAG to the polymer backbone can help to control acid diffusion and improve pattern fidelity.
- Metal-Oxide Resists: These represent a departure from chemically amplified resists and offer a different mechanism for patterning, often with improved etch resistance.

In conclusion, the performance of **triphenylsulfonium hexafluoroantimonate** is highly dependent on the lithographic technology employed. Its direct photoexcitation in DUV lithography leads to a well-understood and relatively controlled process. In contrast, the indirect, secondary electron-driven mechanism in EUV lithography, while enabling higher resolution, introduces significant challenges related to stochastics and line edge roughness. The continued development of advanced photoresist materials, including novel PAGs and alternative resist platforms, is crucial for realizing the full potential of EUV lithography for future semiconductor manufacturing.

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